molecular formula C13H11BrO2 B12557773 Methyl 4-(bromomethyl)azulene-1-carboxylate CAS No. 142169-63-9

Methyl 4-(bromomethyl)azulene-1-carboxylate

Cat. No.: B12557773
CAS No.: 142169-63-9
M. Wt: 279.13 g/mol
InChI Key: VKOCBRIWTZEKNW-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)azulene-1-carboxylate is an organic compound belonging to the azulene family, characterized by its unique aromatic structure Azulene derivatives are known for their vibrant blue color and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(bromomethyl)azulene-1-carboxylate typically involves the bromination of methyl azulene-1-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)azulene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl azulene-1-carboxylate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted azulene derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions revert the bromomethyl group to a methyl group.

Scientific Research Applications

Methyl 4-(bromomethyl)azulene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)azulene-1-carboxylate is primarily based on its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The azulene core may also interact with cellular membranes, influencing membrane fluidity and signaling pathways .

Comparison with Similar Compounds

    Methyl azulene-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    Azulene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Bromoazulene derivatives: Other bromo-substituted azulenes with different substitution patterns.

Uniqueness: Methyl 4-(bromomethyl)azulene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and carboxylate groups allows for versatile chemical modifications and interactions with biological systems .

Properties

CAS No.

142169-63-9

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

methyl 4-(bromomethyl)azulene-1-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-7H,8H2,1H3

InChI Key

VKOCBRIWTZEKNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C2C1=CC=CC=C2CBr

Origin of Product

United States

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